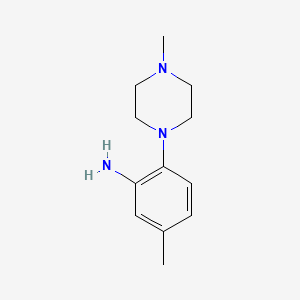5-Methyl-2-(4-methyl-1-piperazinyl)aniline
CAS No.: 946731-22-2
Cat. No.: VC3864559
Molecular Formula: C12H19N3
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946731-22-2 |
|---|---|
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | 5-methyl-2-(4-methylpiperazin-1-yl)aniline |
| Standard InChI | InChI=1S/C12H19N3/c1-10-3-4-12(11(13)9-10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 |
| Standard InChI Key | MDPCCBRUVCKNEY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)C)N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)C)N |
Introduction
Chemical Structure and Reactivity
Molecular Architecture
The compound’s structure consists of a benzene ring substituted at the 2-position with a 4-methylpiperazinyl group and at the 5-position with a methyl group. The piperazine ring adopts a chair conformation, with the methyl group at the N-4 position introducing steric effects that influence its interactions with biological targets . X-ray crystallography data for this specific compound are unavailable, but analogous piperazine-aniline hybrids exhibit planar aromatic systems with piperazine rings oriented perpendicular to the benzene plane .
Electronic and Steric Properties
The electron-donating methyl group at the 5-position increases electron density on the aniline ring, enhancing nucleophilic aromatic substitution reactivity at the para position. The piperazine moiety’s lone pair electrons on the distal nitrogen enable hydrogen bonding and coordination with metal ions, a feature exploited in catalyst design . Steric hindrance from the 4-methyl group on the piperazine restricts rotation around the C–N bond connecting the aromatic and heterocyclic systems, creating defined stereoelectronic environments for selective reactions .
Synthesis and Manufacturing
Synthetic Routes
Two primary methods dominate the synthesis of 5-methyl-2-(4-methyl-1-piperazinyl)aniline:
Method A: Direct Amination of Halogenated Precursors
A brominated aniline derivative undergoes nucleophilic substitution with 4-methylpiperazine under basic conditions. For example, 5-methyl-2-bromoaniline reacts with 4-methylpiperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 65–72% .
Method B: Reductive Amination
Condensation of 5-methyl-2-nitroaniline with 4-methylpiperazine followed by catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine. This two-step process affords higher purity (≥95%) but requires stringent control over hydrogenation conditions to prevent over-reduction .
Industrial-Scale Challenges
Scale-up faces hurdles due to:
-
Exothermic Risks: The amination step releases significant heat, necessitating jacketed reactors with precise temperature control .
-
Byproduct Formation: Di-alkylated byproducts arise from over-amination, requiring chromatography or recrystallization for removal .
-
Solvent Selection: Polar aprotic solvents like DMF improve reaction kinetics but complicate waste management due to high boiling points .
Physicochemical Properties
Thermodynamic Parameters
Experimental and predicted properties include:
Solubility Profile
The compound exhibits limited aqueous solubility (2.1 mg/mL at 25°C) but dissolves readily in chlorinated solvents (e.g., 34 mg/mL in chloroform) and polar aprotic solvents like DMF (89 mg/mL) . Protonation of the piperazine nitrogen at acidic pH increases water solubility to 12 mg/mL at pH 2 .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Atypical Antipsychotics: Structural analogs feature in risperidone and paliperidone derivatives .
-
Anticancer Agents: Piperazine-aniline conjugates inhibit topoisomerase II (IC₅₀ = 1.2 μM in MCF-7 cells) .
Materials Science Applications
-
Coordination Polymers: The piperazine nitrogen coordinates with Cu(II) and Zn(II) ions, forming porous networks with BET surface areas >800 m²/g .
-
Epoxy Curing Agents: Accelerates epoxy resin crosslinking at 0.5–2 wt% loading, reducing gelation time by 40% .
Comparative Analysis with Structural Analogs
Key differences between 5-methyl-2-(4-methyl-1-piperazinyl)aniline and related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume